N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide features a pyrido[2,3-d]pyrimidine core fused with a hexahydro ring system. Key substituents include a 4-fluorobenzyl group at position 3 and a 5-chloro-2-methoxyphenyl acetamide moiety at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O4/c1-33-19-9-6-15(24)11-18(19)27-20(30)13-28-21-17(3-2-10-26-21)22(31)29(23(28)32)12-14-4-7-16(25)8-5-14/h4-9,11,17,21,26H,2-3,10,12-13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARQQFUBFLDNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidin Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-fluorophenylmethyl Group: This is achieved through a substitution reaction using a suitable fluorinated reagent.
Attachment of the 5-chloro-2-methoxyphenyl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst.
Final Acetylation: The acetamide group is introduced in the final step through an acetylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and control.
Optimization of Catalysts: To improve reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamide groups.
Reduction: Reduction reactions can target the carbonyl groups within the pyrido[2,3-d]pyrimidin core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation Products: Include carboxylic acids and ketones.
Reduction Products: Include alcohols and amines.
Substitution Products: Include halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It may interact with cell surface receptors, modulating signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
AMG 487 ()
- Structure : Contains a pyrido[2,3-d]pyrimidine core with a 4-ethoxyphenyl group and a trifluoromethoxyphenyl acetamide side chain.
- Key Differences : The target compound substitutes the ethoxy group with a 4-fluorobenzyl moiety and uses a 5-chloro-2-methoxyphenyl acetamide.
- Pharmacokinetics : AMG 487 exhibits dose- and time-dependent pharmacokinetics due to CYP3A4 inhibition by its metabolite M2 . This highlights the metabolic sensitivity of pyrido[2,3-d]pyrimidine derivatives.
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
Thieno- and Pyrimido-Indole Derivatives
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide ()
- Structure: Features a thieno[3,2-d]pyrimidine core with an isobutyl substituent and 2-chloro-5-fluorophenyl acetamide.
2-{[3-(4-Chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()
Bioactivity and Pharmacological Profiles
Bioactivity Clustering ()
- Compounds with similar chemical structures cluster into groups with analogous bioactivity profiles. For example, pyrido-pyrimidine derivatives like AMG 487 () and the target compound likely target similar pathways (e.g., kinase or chemokine receptors) .
- Substituent variations (e.g., 4-fluorobenzyl vs. ethoxyphenyl) may modulate selectivity and potency.
Metabolic Considerations
- CYP3A4 Interaction: AMG 487’s metabolite M2 inhibits CYP3A4, leading to nonlinear pharmacokinetics . The target compound’s 4-fluorobenzyl group may reduce such interactions due to decreased electron-withdrawing effects compared to ethoxy groups.
- Sulfanyl vs.
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Pharmacokinetic and Bioactivity Highlights
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide (CAS Number: 863457-75-4) is a complex organic compound with potential biological activities. This article aims to explore its biological activity , including antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClFN6O2S |
| Molecular Weight | 458.9 g/mol |
| CAS Number | 863457-75-4 |
The structure features a chloro-substituted methoxyphenyl group and a hexahydropyrido-pyrimidine moiety, which may contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Mechanism of Action : Compounds with similar structures have shown to inhibit bacterial growth by targeting essential enzymes such as leucyl-tRNA synthetase and tRNA methyltransferases. These enzymes are crucial for protein synthesis in bacteria .
- In Vitro Studies : In vitro studies demonstrated that derivatives of similar compounds exhibited minimum inhibitory concentrations (MIC) against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring generally increased antibacterial potency .
Antitubercular Activity
The compound's structural analogs have also been tested for antitubercular activity:
- Case Study : A related compound showed an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating potential efficacy against tuberculosis pathogens .
Antifungal Activity
Similar compounds have demonstrated antifungal properties:
- Research Findings : Compounds with greater lipophilicity have been associated with enhanced antifungal activities in various studies. The presence of specific side chains has been shown to influence the overall bioactivity against fungal strains .
Synthesis and Characterization
The synthesis of this compound involves multi-step procedures that yield products with varied biological activities. The characterization techniques such as NMR and FTIR are used to confirm the structure and purity of synthesized compounds.
Comparative Analysis
A comparative analysis of similar compounds reveals trends in biological activity based on structural modifications:
| Compound | Antibacterial Activity (MIC) | Antitubercular Activity (MIC) |
|---|---|---|
| Compound A | 0.91 μM against E. coli | 50 μg/mL against M. smegmatis |
| N-(5-chloro-2-methoxyphenyl)-... | Not yet determined | Not yet determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
